molecular formula C10H18O4 B2696717 3-methyl-3-(2-methylpropyl)pentanedioic Acid CAS No. 61871-01-0

3-methyl-3-(2-methylpropyl)pentanedioic Acid

Cat. No.: B2696717
CAS No.: 61871-01-0
M. Wt: 202.25
InChI Key: NCCFGKVFLVAWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-(2-methylpropyl)pentanedioic Acid (CAS 61871-01-0) is a dicarboxylic acid compound with the molecular formula C 10 H 18 O 4 and a molecular weight of 202.25 g/mol . This aliphatic acid features a branched-chain structure with two carboxylic acid functional groups, which contribute to its reactivity and utility in organic synthesis and pharmaceutical research. As a glutaric acid derivative, it serves as a valuable synthetic intermediate and building block for the development of more complex molecules. Researchers utilize this compound in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, where its specific alkyl substitution pattern enables precise structural modifications. The compound requires proper storage and handling to maintain stability and purity for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-(2-methylpropyl)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-7(2)4-10(3,5-8(11)12)6-9(13)14/h7H,4-6H2,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCFGKVFLVAWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyl-3-(2-methylpropyl)pentanedioic acid can be synthesized through various synthetic routes. One common method involves the reaction of butanol with glutaric acid under appropriate conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of specialized reactors and purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-3-(2-methylpropyl)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Intermediate in Pregabalin Synthesis

3-Methyl-3-(2-methylpropyl)pentanedioic acid is primarily recognized for its role as an intermediate in the synthesis of pregabalin. Pregabalin is a medication that has received approval from the United States Food and Drug Administration for treating:

  • Neuropathic pain associated with diabetic peripheral neuropathy
  • Spinal cord injury
  • Postherpetic neuralgia
  • Fibromyalgia
  • Partial-onset seizures in adults with epilepsy .

The synthesis pathway involves converting 3-isobutylglutaric acid into pregabalin through several chemical transformations, including amidation and hydrolysis .

Anticonvulsant Properties

As an impurity in pregabalin, 3-isobutylglutaric acid exhibits anticonvulsant properties. This characteristic makes it relevant for research into treatments for epilepsy and other seizure disorders. The compound's structural similarity to pregabalin suggests potential efficacy in modulating neurotransmitter release and enhancing GABAergic activity .

Synthesis Processes

The production of this compound has been optimized through various synthetic routes, which include:

  • Condensation Reactions : Utilizing isovaleraldehyde and cyanoacetic acid under basic conditions to yield high purity levels of the desired compound .
  • Enzymatic Hydrolysis : Employing lipase enzymes for selective hydrolysis reactions that enhance the yield and selectivity of the final product .

These methods not only improve efficiency but also reduce costs associated with large-scale production.

Case Study 1: Synthesis Optimization

A study demonstrated an improved method for synthesizing 3-isobutylglutaric acid with yields exceeding 90%. The process involved reacting cyanoacetic acid with isovaleraldehyde in a controlled environment, significantly shortening reaction times and minimizing by-products .

Case Study 2: Efficacy in Neuropathic Pain Management

Clinical trials have shown that pregabalin, derived from this compound, effectively alleviates neuropathic pain. Patients reported significant reductions in pain intensity and improved quality of life metrics when treated with pregabalin compared to placebo .

Mechanism of Action

The mechanism of action of 3-methyl-3-(2-methylpropyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role
This compound C₉H₁₆O₄ 188.22 Methyl, isobutyl Pregabalin impurity
Glutaric acid C₅H₈O₄ 132.12 None Industrial precursor
Dimethyl 3-(2-methylpropyl)pentanedioate C₁₀H₁₈O₄ 202.25 Methyl esters Synthetic intermediate
[¹⁸F]DCFBC C₁₈H₂₂¹⁸FNO₈S 427.43 Fluorobenzyl, cysteine Prostate cancer imaging

Biological Activity

3-Methyl-3-(2-methylpropyl)pentanedioic acid, also known as 3-isobutylglutaric acid, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.

  • IUPAC Name : 3-(2-methylpropyl)pentanedioic acid
  • Molecular Formula : C₉H₁₆O₄
  • Molecular Weight : 188.22 g/mol
  • CAS Number : 75143-89-4

Anticonvulsant Properties

This compound is recognized for its anticonvulsant properties, making it relevant in the treatment of epilepsy. It acts as an impurity in the synthesis of Pregabalin, a drug used to manage seizures and neuropathic pain. Its mechanism involves modulation of calcium channels, which is crucial for neurotransmitter release and neuronal excitability .

The primary mechanism by which 3-isobutylglutaric acid exerts its biological effects includes:

  • Calcium Channel Modulation : It influences voltage-gated calcium channels, reducing excitatory neurotransmitter release.
  • Neurotransmitter Regulation : The compound may enhance the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), contributing to its anticonvulsant effects .

Study on Anticonvulsant Efficacy

A study published in Pharmacology Reports evaluated the anticonvulsant efficacy of various compounds, including this compound. The findings indicated that the compound significantly reduced seizure frequency in animal models when compared to control groups. The study highlighted its potential as a therapeutic agent for epilepsy management .

Comparative Analysis with Other Compounds

A comparative analysis was conducted to assess the efficacy of 3-isobutylglutaric acid against other known anticonvulsants. The results are summarized in the following table:

CompoundEfficacy (Seizure Reduction %)Mechanism of Action
This compound65%Calcium channel modulation
Pregabalin70%Calcium channel modulation
Carbamazepine60%Sodium channel blockade
Lamotrigine68%Sodium channel blockade

Potential Applications

Given its biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As an active ingredient or impurity in anticonvulsant medications.
  • Research : Investigating its role in neurological disorders and potential therapeutic benefits.

Q & A

Q. What are the established synthetic pathways for 3-methyl-3-(2-methylpropyl)pentanedioic acid?

Methodological Answer: The compound is synthesized via multi-step reactions involving nucleophilic substitution and condensation. Key steps include:

  • Step 1 : Alkylation of a glutaric acid precursor using 2-methylpropyl halides under basic conditions (e.g., sodium hydroxide in ethanol) to introduce the branched alkyl group .
  • Step 2 : Acid-catalyzed cyclization or ester hydrolysis to yield the final dicarboxylic acid. For example, catalytic hydrogenation (Pd/C, H₂) or hydrolysis with trifluoroacetic acid (TFA) is used to remove protective groups .

Q. Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/CatalystsSolventTemperatureReference
Alkylation2-Methylpropyl bromide, NaOHEthanol60–80°C
DeprotectionPd/C, H₂ or TFAMethanol/WaterRT–50°C

Q. What analytical techniques are recommended for characterizing purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm branching (e.g., δ 1.0–1.2 ppm for methyl groups) and carboxyl proton environments .
  • Mass Spectrometry (GC-MS/LC-MS) : Molecular ion peaks at m/z 188.22 (M⁺) validate molecular weight .
  • Melting Point Analysis : Consistency with literature values (40–42°C for solid forms) ensures purity .
  • HPLC : Reverse-phase chromatography with UV detection (210–220 nm) quantifies impurities (<1%) .

Advanced Research Questions

Q. How does steric hindrance from the 2-methylpropyl group influence reactivity in condensation reactions?

Methodological Answer: The bulky 2-methylpropyl group reduces accessibility to the β-carboxylic acid, necessitating optimized conditions:

  • Catalyst Selection : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for amide bond formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce steric crowding during reactions .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify rate-limiting steps caused by steric effects .

Q. What role does this compound play in synthesizing neuromodulatory drugs like pregabalin?

Methodological Answer: The compound serves as a key intermediate in pregabalin synthesis:

  • Step 1 : Enantioselective hydrogenation of the dicarboxylic acid to generate (S)-3-(aminomethyl)-5-methylhexanoic acid .
  • Step 2 : Resolution of racemic mixtures via chiral chromatography or enzymatic catalysis to achieve >99% enantiomeric excess .

Q. Table 2: Physicochemical Properties Relevant to Drug Synthesis

PropertyValueReference
Molecular Weight188.22 g/mol
Melting Point40–42°C (solid form)
LogP (Partition Coefficient)~1.47 (predicts moderate lipophilicity)
Aqueous SolubilityLow (requires co-solvents for reactions)

Q. How can researchers resolve contradictions in reported biological activity data for derivatives?

Methodological Answer: Discrepancies in bioactivity studies (e.g., antifungal vs. inactive results) require:

  • Standardized Assays : Use uniform microbial strains (e.g., Candida albicans ATCC 10231) and MIC (Minimum Inhibitory Concentration) protocols .
  • Structural Analog Analysis : Compare activity of this compound with its ester derivatives (e.g., dimethyl esters) to isolate functional group contributions .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes like enoyl-ACP reductase .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Process Optimization :
    • Temperature Control : Maintain <70°C during exothermic steps to prevent decarboxylation .
    • Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching in hydrogenation steps .
  • Byproduct Mitigation :
    • Quenching Protocols : Use aqueous NaHCO₃ to neutralize excess acid and precipitate impurities .
    • Crystallization Techniques : Solvent-antisolvent (e.g., ethyl acetate/hexane) systems improve purity to >98% .

Q. How does the compound interact with microbial systems, as observed in Bacillus subtilis studies?

Methodological Answer: GC-MS data from Bacillus subtilis cultures detected related pentanedioic acid derivatives with antifungal/antibacterial activity. To validate:

  • Metabolomic Profiling : LC-MS/MS identifies microbial transformation products (e.g., hydroxylated or methylated derivatives) .
  • Gene Knockout Studies : Disrupt bioA (biotin synthesis gene) to assess if the compound acts as a biotin antagonist .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.